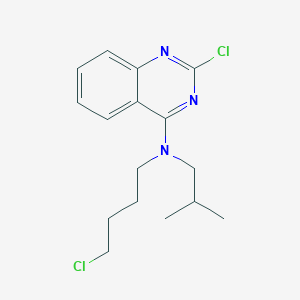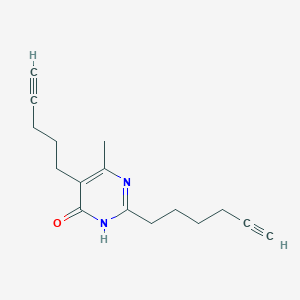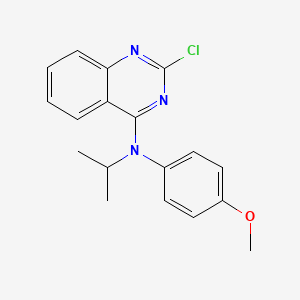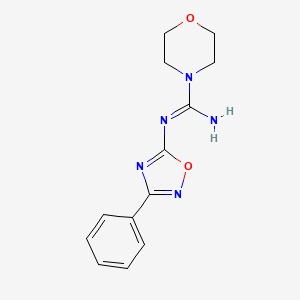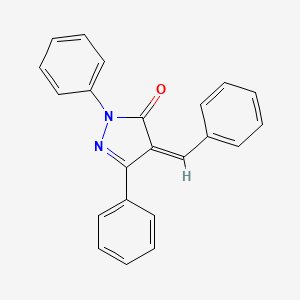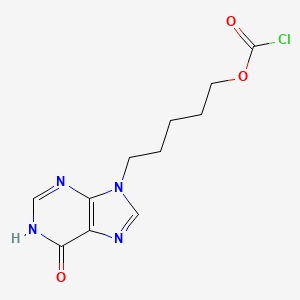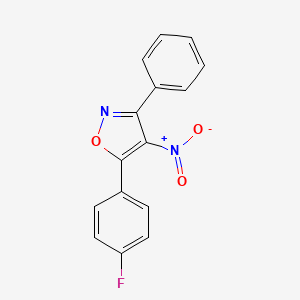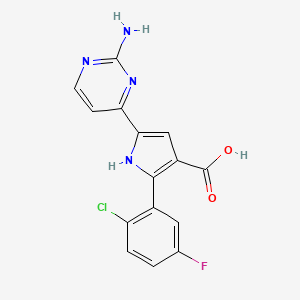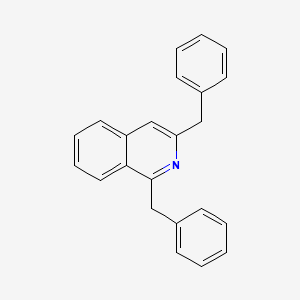
1,3-Dibenzylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzylisoquinoline is an organic compound belonging to the class of isoquinoline alkaloids. It is characterized by the presence of two benzyl groups attached to the isoquinoline core at positions 1 and 3. This compound is part of a larger family of benzylisoquinoline alkaloids, which are known for their diverse pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibenzylisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core . Another method involves the cyclization of N-benzyl-2-phenylethylamine derivatives under oxidative conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibenzylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1,3-Dibenzylisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
1,3-Dibenzylisoquinoline can be compared with other benzylisoquinoline alkaloids such as:
Tetrandrine: Known for its anticancer and anti-inflammatory properties.
Berbamine: Used in the treatment of leukopenia and studied for its potential in treating osteoporosis.
Papaverine: A vasodilator used to treat smooth muscle spasms.
Uniqueness
This compound is unique due to its specific structural features and the presence of two benzyl groups, which confer distinct chemical and biological properties compared to other benzylisoquinoline alkaloids .
Propiedades
Número CAS |
95226-65-6 |
|---|---|
Fórmula molecular |
C23H19N |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1,3-dibenzylisoquinoline |
InChI |
InChI=1S/C23H19N/c1-3-9-18(10-4-1)15-21-17-20-13-7-8-14-22(20)23(24-21)16-19-11-5-2-6-12-19/h1-14,17H,15-16H2 |
Clave InChI |
BJWWOUUGCAPHOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C(=N2)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


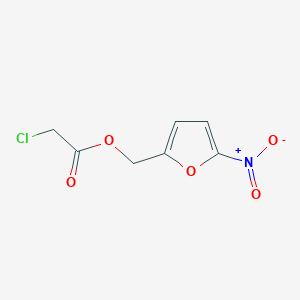
![N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide](/img/structure/B12914608.png)
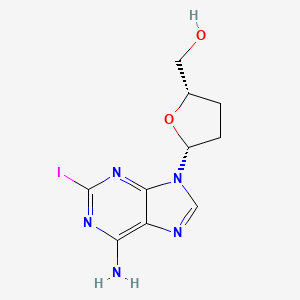
![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)
![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)
